- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Cas no 91652-78-7 (Senkyunolide C)

Senkyunolide C structure
Produktname:Senkyunolide C
Senkyunolide C Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Senkyunolide C
- 5-hydroxy-3-butylidenephthalide
- senkyunolide-C
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
- [ "" ]
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
- SCHEMBL2639883
- CS-0016689
- Sekyuolide C
- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
- 91652-78-7
- (Z)-5-Hydroxy-3-butylidene-phthalide
- AKOS032949102
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
- SenkyunolideC
- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
- HY-N1285
- DA-67541
- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
- CHEBI:228936
- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
-
- Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
- InChI-Schlüssel: NRENRLOUWSVYIA-WCIBSUBMSA-N
- Lächelt: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC
Berechnete Eigenschaften
- Genaue Masse: 204.07900
- Monoisotopenmasse: 204.078644241g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 283
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 46.5Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 387.1±42.0 °C at 760 mmHg
- Flammpunkt: 171.7±20.7 °C
- Löslichkeit: Almost insoluble (0.098 g/l) (25 º C),
- PSA: 46.53000
- LogP: 2.70360
- Dampfdruck: 0.0±0.9 mmHg at 25°C
Senkyunolide C Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Senkyunolide C Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |
Senkyunolide C |
91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥2214.00 | 2024-04-25 | |
TargetMol Chemicals | TN5812-1 ml * 10 mm |
Senkyunolide C |
91652-78-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥4000.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5812-5mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥ 3230 | 2024-07-19 | ||
TargetMol Chemicals | TN5812-5 mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
A2B Chem LLC | AH97262-5mg |
Senkyunolide C |
91652-78-7 | 94.0% | 5mg |
$577.00 | 2024-07-18 |
Senkyunolide C Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referenz
- Efficient synthesis of hydroxyphthalidesHeterocycles, 1994, 39(1), 47-50,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Silver Solvents: Dimethylformamide
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivativesSynthetic Communications, 1997, 27(10), 1783-1791,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referenz
- Efficient synthesis of hydroxyphthalidesHeterocycles, 1994, 39(1), 47-50,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
Referenz
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acidsTetrahedron Letters, 2020, 61(14),,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
Referenz
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acidsTetrahedron Letters, 2020, 61(14),,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referenz
- Efficient synthesis of hydroxyphthalidesHeterocycles, 1994, 39(1), 47-50,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoatesTetrahedron, 2000, 56(16), 2533-2545,
Senkyunolide C Raw materials
- Methyl 4-methoxysalicylate
- Nonafluoro-1-butanesulfonyl Fluoride
- Zinc, chloro-1-pentynyl-
- 4-Methoxy-N-phenylbenzamide
- (E)-Pent-2-enal
- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-
- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-
- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-
Senkyunolide C Preparation Products
Senkyunolide C Verwandte Literatur
-
Hongling Yan,Yinlin Zhou,Fei Tang,Chengjiu Wang,Jing Wu,Changjiang Hu,Xiaofang Xie,Cheng Peng,Yuzhu Tan Food Funct. 2022 13 1092
91652-78-7 (Senkyunolide C) Verwandte Produkte
- 17369-59-4(3-Propylidenephthalide)
- 72917-31-8(Z-Butylidenephthalide)
- 551-08-6(3-Butylidenephthalide)
- 2171206-72-5((3R)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid)
- 1876900-43-4(2-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-ol)
- 2171211-58-6((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 78999-61-8(1-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE)
- 1803746-19-1(4-Cyano-2-ethyl-6-(hydroxymethyl)benzenesulfonyl chloride)
- 1997859-99-0(tert-butyl N-[2-(cyclopropylmethyl)-3-oxopent-4-en-1-yl]carbamate)
- 1807038-61-4(Ethyl 6-cyano-3-mercapto-2-(trifluoromethylthio)phenylacetate)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
